molecular formula C14H16ClNO2 B13029871 (R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride

(R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride

Cat. No.: B13029871
M. Wt: 265.73 g/mol
InChI Key: BYTYONAXVAIPOV-BTQNPOSSSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is C₁₄H₁₆ClNO₂ , with a molecular weight of 265.74 g/mol . The core structure consists of a propanoate ester backbone where the β-carbon is bonded to a naphthalen-2-yl group, and the α-carbon is chiral, bearing an amino group (Figure 1). The (R)-configuration at the α-carbon is confirmed by its IUPAC name, methyl (2R)-2-amino-3-(naphthalen-2-yl)propanoate hydrochloride, and the SMILES notation COC(=O)C@@HCC1=CC=C2C=CC=CC2=C1.Cl .

The naphthalen-2-yl substituent introduces steric bulk and aromaticity, influencing the compound’s conformational flexibility. The methyl ester group at the carboxyl terminus enhances lipophilicity, while the protonated amino group in the hydrochloride salt participates in ionic interactions. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) validate the connectivity and stoichiometry of the molecule .

Property Value
Molecular Formula C₁₄H₁₆ClNO₂
Molecular Weight 265.74 g/mol
Chiral Center Configuration (R)
SMILES COC(=O)C@@HCC1=CC=C2C=CC=CC2=C1.Cl

Table 1: Key molecular descriptors of this compound .

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray crystallography of the compound reveals a monoclinic crystal system with space group P2₁ . The unit cell parameters include a = 8.23 Å , b = 12.45 Å , c = 9.87 Å , and β = 102.5° , accommodating four molecules per unit cell. The (R)-configuration orients the naphthalen-2-yl group and amino moiety into a staggered conformation, minimizing steric clashes (Figure 2). The hydrochloride counterion forms hydrogen bonds with the amino group (N–H···Cl⁻ distance: 2.89 Å ), stabilizing the crystal lattice .

Density functional theory (DFT) calculations corroborate the stability of the observed conformation, with an energy barrier of ~5.2 kcal/mol for rotation about the Cα–Cβ bond. The naphthalene ring engages in edge-to-face π-stacking interactions with adjacent molecules (interplanar distance: 3.48 Å ), contributing to crystalline cohesion .

Comparative Structural Analysis with Enantiomeric Counterparts

Comparison with the (S)-enantiomer, methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride, highlights divergent physicochemical behaviors. While both enantiomers share identical molecular formulas and functional groups, their optical rotations differ significantly: (R)-enantiomer: [α]D²⁵ = +34.5° vs. (S)-enantiomer: [α]D²⁵ = -34.2° . The (R)-form exhibits a 15% higher aqueous solubility due to preferential hydrogen bonding with water molecules at the chiral center .

Structural analogs with naphthalen-1-yl substituents, such as (R)-methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, demonstrate altered π-stacking geometries. The naphthalen-1-yl group adopts a coplanar arrangement with the propanoate backbone, reducing solubility by 22% compared to the naphthalen-2-yl derivative .

Compound Substituent Position Aqueous Solubility (mg/mL) Optical Rotation ([α]D²⁵)
(R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate HCl 2-position 12.4 +34.5°
(S)-methyl 3-amino-3-(naphthalen-2-yl)propanoate HCl 2-position 10.7 -34.2°
(R)-methyl 3-amino-3-(naphthalen-1-yl)propanoate HCl 1-position 9.6 +29.8°

Table 2: Comparative properties of (R)-enantiomer and structural analogs .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

methyl (2R)-2-amino-3-naphthalen-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1

InChI Key

BYTYONAXVAIPOV-BTQNPOSSSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Esterification

  • The carboxylic acid group of naphthalene-2-carboxylic acid is converted into its methyl ester by refluxing with methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • This step is crucial to activate the acid for subsequent amidation.

Amidation (Peptide Coupling)

  • The methyl ester intermediate is reacted with (R)-2-amino-3-methylbutanoic acid.
  • The coupling agent N,N’-dicyclohexylcarbodiimide (DCC) facilitates the formation of the amide bond under mild conditions, preserving the chiral (R)-configuration.
  • This step typically occurs at room temperature or with gentle heating to optimize yield and minimize racemization.

Hydrochloride Salt Formation

  • The free amine in the amide product is protonated by treatment with hydrochloric acid, forming the hydrochloride salt.
  • This salt form enhances water solubility and stability, which is important for pharmaceutical applications.

Industrial Production Considerations

  • Industrial scale synthesis mirrors the laboratory steps but incorporates process intensification techniques such as continuous flow reactors and automated reaction monitoring.
  • Optimization focuses on maximizing yield, purity, and stereochemical integrity.
  • Advanced purification methods, including crystallization and chromatographic techniques, are employed to ensure pharmaceutical-grade quality.

Chemical Reaction Analysis Related to Preparation

Reaction Type Reagents/Conditions Purpose/Outcome
Oxidation Potassium permanganate (KMnO4), acidic/neutral Potential modification of naphthalene ring (not typical in preparation but relevant for derivatives)
Reduction Lithium aluminum hydride (LiAlH4), anhydrous ether Reduction of ester groups to alcohols (alternative modification)
Substitution Alkyl halides or acyl chlorides, base (e.g., triethylamine) Functional group derivatization on amino group
  • These reactions are more relevant for derivative synthesis rather than the primary preparation of the compound but inform the compound’s chemical versatility.

Summary Table of Preparation Method Parameters

Parameter Description/Condition Notes
Starting materials Naphthalene-2-carboxylic acid, (R)-2-amino-3-methylbutanoic acid Commercially available
Esterification catalyst Sulfuric acid Strong acid catalyst, reflux conditions
Coupling agent N,N’-dicyclohexylcarbodiimide (DCC) Mild temperature, avoids racemization
Salt formation reagent Hydrochloric acid Converts free amine to hydrochloride salt
Purification Crystallization, chromatography Ensures high purity and stereochemical integrity
Industrial scale methods Continuous flow synthesis, automated monitoring Enhances yield and process control

Research Findings and Notes

  • The (R)-stereochemistry at the α-carbon is critical for the compound’s biological activity and is preserved throughout the synthesis by using chiral starting materials and mild reaction conditions.
  • The naphthalene moiety contributes hydrophobicity, influencing receptor binding in pharmaceutical contexts.
  • Hydrochloride salt formation improves solubility, facilitating biological assays and formulation.
  • Industrial processes emphasize scale-up efficiency and product consistency, often employing continuous flow reactors to maintain reaction control and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

(R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chiral amino acid derivative with a naphthalene ring, giving it unique structural and electronic properties that make it useful in various chemical and pharmaceutical applications. The hydrochloride salt form enhances its water solubility, making it more useful in biological studies and potential therapeutic uses.

Scientific Research Applications

This compound is significant in medicinal chemistry, particularly for compounds targeting specific biological pathways. Its applications span various fields:

  • Neurotransmitter Modulation: It is studied for its potential as a neurotransmitter modulator, especially regarding serotonin receptors. The naphthalene part may help it interact with biological targets, increasing its affinity and selectivity.
  • Pharmacodynamics Studies: Interaction studies have focused on its binding affinity to serotonin and dopamine receptors, which is crucial for understanding its pharmacodynamics and potential side effects. It may selectively modulate receptor activity, potentially leading to fewer side effects than non-selective agents.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties and could be explored for therapeutic applications in neurodegenerative diseases.

Variations in structure can lead to significant differences in biological activity and application potential, highlighting the uniqueness of This compound .

Compound NameStructure TypeUnique Features
Methyl 2-amino-3-(naphthalen-1-yl)propanoateAmino acid derivativeDifferent naphthalene position affects activity
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoateEnantiomerOpposite stereochemistry may alter biological effects
(R)-Methyl 2-amino-3-(phenyl)propanoateAromatic amino acid derivativeLacks naphthalene structure, differing properties

Mechanism of Action

The mechanism of action of ®-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the amino acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Aromatic Substitutions

(S)-Methyl 2-Amino-3-(Naphthalen-2-yl)Propanoate Hydrochloride (CAS 63024-26-0)
  • Structural Difference : Stereochemical inversion at the α-carbon (S-configuration vs. R-configuration).
  • Impact : Enantiomers often exhibit divergent biological activities. For example, in receptor-binding assays, the (R)-form may show higher affinity due to spatial compatibility with chiral binding pockets .
  • Molecular Weight: 250.12 g/mol (C₁₀H₁₃Cl₂NO₂).
(R)-Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride (CAS 63060-94-6)
  • Structural Difference : Ethyl ester group (vs. methyl) and phenyl substituent (vs. naphthalen-2-yl).
  • Impact: The ethyl ester increases lipophilicity (logP ~1.2 vs.
  • Molecular Weight: 229.7 g/mol (C₁₁H₁₆ClNO₂).
Methyl 2-Amino-3-(4-Fluorophenyl)Propanoate Hydrochloride (CAS 64282-12-8)
  • Structural Difference : Para-fluorine substitution on the phenyl ring.
  • Impact : The electron-withdrawing fluorine enhances metabolic stability and may alter dipole interactions in binding sites. The ortho-fluoro analog (CAS 176896-71-2) exhibits steric hindrance, reducing binding affinity compared to the para-substituted derivative .
  • Molecular Weight: 233.67 g/mol (C₁₀H₁₃ClFNO₂).

Heterocyclic and Bulky Substituents

D-Tryptophan Methyl Ester Hydrochloride (CAS 14907-27-8)
  • Structural Difference : Indole ring (vs. naphthalene).
  • Impact : The indole’s NH group enables hydrogen bonding, enhancing solubility (logP ~1.5 vs. ~2.1 for naphthalene derivatives). However, the reduced hydrophobicity may compromise membrane permeability .
  • Melting Point : 213–216°C (vs. ~200–210°C for naphthalene analogs).
(R)-Methyl 2-Amino-3-(3-(Methylsulfonyl)Phenyl)Propanoate Hydrochloride (CAS 851785-21-2)
  • Structural Difference : Methylsulfonyl group at the meta position.
  • Impact : The sulfonyl group increases acidity (pKa ~3.5 for –SO₂CH₃) and introduces strong dipole interactions, making it a key intermediate in kinase inhibitors like Lifitegrast .
  • Molecular Weight : ~315 g/mol (estimated).

Aliphatic vs. Aromatic Derivatives

(R)-Methyl 2-Amino-3-Methoxypropanoate Hydrochloride (CAS 1800300-79-1)
  • Structural Difference : Methoxy group replaces the aromatic ring.
  • Impact : Loss of aromaticity reduces planarity and π-interactions, favoring solubility in polar solvents (e.g., water solubility ~50 mg/mL vs. <10 mg/mL for naphthalene derivatives) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
(R)-Methyl 2-Amino-3-(Naphthalen-2-yl)Propanoate HCl Not Provided C₁₄H₁₆ClNO₂* ~265.7 Naphthalen-2-yl ~200–210†
(S)-Methyl 2-Amino-3-(Naphthalen-2-yl)Propanoate HCl 63024-26-0 C₁₀H₁₃Cl₂NO₂ 250.12 Naphthalen-2-yl (S-form) Not Reported
(R)-Ethyl 2-Amino-3-Phenylpropanoate HCl 63060-94-6 C₁₁H₁₆ClNO₂ 229.7 Phenyl, Ethyl Ester Not Reported
Methyl 2-Amino-3-(4-Fluorophenyl)Propanoate HCl 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl Not Reported
D-Tryptophan Methyl Ester HCl 14907-27-8 C₁₂H₁₅ClN₂O₂ 254.72 Indole-3-yl 213–216

*Estimated based on structural analogs. †Predicted based on similar compounds.

Key Research Findings

  • Stereochemistry : The (R)-configuration in naphthalene derivatives enhances binding to hydrophobic pockets in NMDA receptors compared to (S)-forms, as observed in analogs like D-Tryptophan methyl ester .
  • Substituent Effects : Fluorine and sulfonyl groups improve metabolic stability by reducing CYP450-mediated oxidation, critical for prolonged drug half-life .
  • Solubility Trade-offs : Naphthalene derivatives exhibit lower aqueous solubility (~5–10 mg/mL) than phenyl or aliphatic analogs, necessitating formulation adjustments for bioavailability .

Biological Activity

(R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆ClNO₂
  • Molecular Weight : 265.74 g/mol
  • CAS Number : 1212129-47-9

The compound features a naphthalene ring, which contributes to its unique structural and electronic properties, enhancing its interaction with biological targets. The hydrochloride form increases its solubility, making it suitable for various biological studies and therapeutic applications .

Neurotransmitter Modulation

Research indicates that this compound may act as a neurotransmitter modulator , specifically targeting serotonin receptors. This modulation could have implications for treating mood disorders and neurodegenerative diseases. The naphthalene moiety is believed to enhance the compound's affinity and selectivity towards these receptors, potentially leading to fewer side effects compared to non-selective agents .

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties . These properties could be beneficial in developing treatments for conditions characterized by inflammation, such as arthritis or neuroinflammatory diseases.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various receptors, including:

Receptor Type Binding Affinity Potential Effects
Serotonin ReceptorsHighMood modulation
Dopamine ReceptorsModerateCognitive enhancement

These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Chiral Synthesis : Utilizing chiral catalysts to ensure the correct stereochemistry.
  • Hydrolysis Reactions : Under acidic or basic conditions, the compound can hydrolyze to yield amino acids and methanol, which may be further modified to enhance biological activity .

Study on Neurotransmitter Interaction

A study conducted on the interaction of this compound with serotonin receptors demonstrated significant modulation of receptor activity. The findings indicated that the compound could selectively enhance serotonin signaling without causing overstimulation, which is often a side effect of non-selective agents .

Anti-inflammatory Research

In another study focusing on its anti-inflammatory potential, this compound was tested on cellular models of inflammation. Results showed a notable reduction in pro-inflammatory cytokine production, suggesting its utility in treating inflammatory conditions .

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